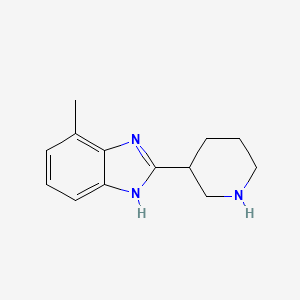

7-Methyl-2-piperidin-3-yl-1H-benzimidazole

Description

Significance of the Benzimidazole (B57391) Scaffold in Chemical Sciences

The benzimidazole scaffold, a bicyclic structure formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is considered a "privileged" structure in medicinal chemistry. nih.goveurekaselect.com This designation stems from its ability to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govijpsjournal.com The unique structural features of benzimidazole, including its aromaticity, hydrogen bonding capabilities, and the presence of both hydrogen bond donors and acceptors, allow it to mimic and interact with key biological molecules. nih.govsemanticscholar.org

The versatility of the benzimidazole nucleus allows for substitutions at various positions, which can modulate its physicochemical properties and biological activity. nih.gov This structural flexibility has made it a cornerstone in the development of numerous therapeutic agents. benthamdirect.comnih.gov The stability of the benzimidazole ring system also contributes to its significance, as it is generally resistant to metabolic degradation, a desirable trait for drug candidates. ijpcbs.com

Overview of Therapeutic and Agrochemical Relevance of Benzimidazole Derivatives

The benzimidazole core is a constituent of several commercially successful drugs and agrochemicals. benthamdirect.comdoaj.org Its derivatives have demonstrated a remarkable range of biological activities, making them valuable in both human health and crop protection.

Therapeutic Applications:

Benzimidazole derivatives are known to exhibit a wide array of pharmacological effects, including:

Anticancer: They can act as topoisomerase inhibitors, microtubule disruptors, and inhibitors of various kinases involved in cancer progression. nih.govresearchgate.net

Antimicrobial: This class of compounds has shown efficacy against a variety of bacteria and fungi. nih.govresearchgate.net

Antiviral: Benzimidazole-containing molecules have been investigated for their activity against several viruses. eurekaselect.com

Anthelmintic: They are widely used to treat parasitic worm infections in both humans and animals. dntb.gov.uanih.gov

Other Therapeutic Areas: Benzimidazoles have also been developed as antihypertensives, anticoagulants, anti-inflammatory agents, and proton pump inhibitors for treating acid-related gastrointestinal disorders. ijpsjournal.comresearchgate.net

Agrochemical Applications:

In the field of agriculture, benzimidazole derivatives are primarily used as systemic fungicides to control a broad spectrum of fungal diseases in fruits, vegetables, and cereals. doaj.orgnih.gov Their mechanism of action often involves the disruption of microtubule assembly in fungal cells. osu.edu Some derivatives also exhibit insecticidal and herbicidal properties. nih.gov

Below is an interactive data table summarizing the diverse applications of benzimidazole derivatives.

| Application Area | Specific Use | Examples of Related Compounds |

| Therapeutic | Anticancer | Bendamustine, Veliparib nih.govbenthamdirect.com |

| Anthelmintic | Mebendazole, Albendazole osu.edu | |

| Antiviral | Maribavir | |

| Antifungal | Miconazole | |

| Proton Pump Inhibitor | Omeprazole, Lansoprazole researchgate.net | |

| Agrochemical | Fungicide | Benomyl, Carbendazim osu.edu |

| Insecticide | Certain experimental compounds nih.gov |

Rationale for Research Focus on 7-Methyl-2-piperidin-3-yl-1H-benzimidazole and its Structural Analogues

The specific focus on this compound and its analogues is driven by the principles of rational drug design and the desire to explore novel chemical space for therapeutic intervention. nih.gov The combination of the benzimidazole core with a methyl group and a piperidinyl substituent presents a unique structural motif with the potential for enhanced biological activity and selectivity.

The rationale for investigating this particular compound and its analogues can be broken down as follows:

The Benzimidazole Core: As established, this provides a proven pharmacophore with a high affinity for various biological targets. ijpsjournal.com

The Methyl Group at Position 7: The introduction of a methyl group on the benzene ring can influence the compound's lipophilicity, metabolic stability, and steric interactions with the target protein, potentially leading to improved potency and pharmacokinetic properties.

The Piperidin-3-yl Substituent at Position 2: The piperidine (B6355638) ring is a common feature in many central nervous system (CNS) active drugs and can influence solubility, cell permeability, and receptor binding. researchgate.net The specific attachment at the 3-position of the piperidine ring offers a distinct spatial arrangement compared to other substitution patterns.

Research into structural analogues, where the methyl group position is varied or the piperidine ring is further substituted, allows for a systematic exploration of the structure-activity relationship (SAR). nih.gov This approach helps in identifying key structural features responsible for the desired biological effect and in optimizing lead compounds to develop more effective and selective therapeutic agents. For instance, studies on similar 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have identified compounds with potent anti-inflammatory activity. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-piperidin-3-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-9-4-2-6-11-12(9)16-13(15-11)10-5-3-7-14-8-10/h2,4,6,10,14H,3,5,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOBRCDZOVISOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)C3CCCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical and Spectroscopic Characterization of 7 Methyl 2 Piperidin 3 Yl 1h Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 7-Methyl-2-piperidin-3-yl-1H-benzimidazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals. nih.gov

¹H-NMR and ¹³C-NMR Chemical Shift Analysis

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) ring, the aliphatic protons of the piperidine (B6355638) ring, and the methyl group protons.

Benzimidazole Protons: The protons on the benzene (B151609) portion of the benzimidazole ring would typically appear in the downfield region (δ 7.0-8.0 ppm). The substitution pattern (protons at positions 4, 5, and 6) would lead to a specific splitting pattern.

Piperidine Protons: The protons on the piperidine ring would resonate in the upfield, aliphatic region (δ 1.5-3.5 ppm). The proton at C3, being adjacent to the benzimidazole ring, would likely be the most downfield of the piperidine signals.

Methyl Protons: The methyl group at position 7 would produce a characteristic singlet, typically in the range of δ 2.3-2.5 ppm. rsc.org

N-H Protons: The N-H protons of both the benzimidazole and piperidine rings would appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H-NMR data, showing signals for each unique carbon atom in the molecule.

Benzimidazole Carbons: The aromatic carbons and the C2 carbon of the imidazole (B134444) ring would be found in the downfield region (δ 110-160 ppm). rsc.org The carbon of the methyl group would appear in the upfield region (δ 15-25 ppm). rsc.org

Piperidine Carbons: The aliphatic carbons of the piperidine ring would resonate in the range of δ 20-60 ppm.

A hypothetical data table for the expected chemical shifts is presented below.

| Atom | Expected ¹H-NMR Shift (ppm) | Expected ¹³C-NMR Shift (ppm) |

| Benzimidazole-H4/5/6 | 7.0 - 7.8 (m) | 110 - 145 |

| Benzimidazole-C2 | - | ~155 |

| Benzimidazole-CH₃ | ~2.4 (s) | ~21 |

| Piperidine-H3 | 3.0 - 3.5 (m) | 45 - 55 |

| Piperidine-H (other) | 1.5 - 3.0 (m) | 20 - 50 |

| Benzimidazole-NH | broad | - |

| Piperidine-NH | broad | - |

Note: This table is predictive and based on general chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the connectivity and definitively assign the signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be crucial for tracing the connectivity of protons within the piperidine ring and for assigning the adjacent protons on the benzimidazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be vital for establishing the connectivity between the piperidine ring and the benzimidazole core (e.g., correlation from the piperidine H3 to the benzimidazole C2) and for confirming the position of the methyl group through correlations to nearby aromatic carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS would be the method of choice for accurately determining the molecular mass of this compound (C₁₃H₁₇N₃). This technique provides a high-resolution mass measurement, allowing for the confirmation of the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques are powerful tools for analyzing complex mixtures and confirming the identity of synthesized compounds.

LC-MS (Liquid Chromatography-Mass Spectrometry): This would be the most suitable hyphenated technique for this compound. It would first separate the compound from any impurities using liquid chromatography, after which the mass spectrometer would provide mass information, confirming the molecular weight of the eluted peak. Tandem MS (MS/MS) experiments could be performed to induce fragmentation and provide structural data. A primary fragmentation pathway would likely involve the cleavage of the bond between the benzimidazole and piperidine rings. researchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry): Due to the relatively high boiling point and polar N-H groups of benzimidazoles, GC-MS might require derivatization to increase volatility before analysis. If applicable, it would provide a fragmentation pattern under electron ionization (EI), which can be compared to spectral libraries. nist.govnist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. orientjchem.org The IR spectrum of this compound would be expected to show characteristic absorption bands. researchgate.netresearchgate.net

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Benzimidazole & Piperidine) | 3200 - 3400 (broad) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic - CH₃, CH₂) | 2850 - 2960 | Stretching |

| C=N (Imidazole) | 1610 - 1640 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

Note: This table is predictive and based on general IR absorption frequencies for the indicated functional groups.

The presence of a broad band in the 3200-3400 cm⁻¹ region would be indicative of the N-H stretching vibrations. The sharp peaks between 2850 and 3100 cm⁻¹ would correspond to the aliphatic and aromatic C-H stretches, respectively. The characteristic C=N and C=C stretching vibrations of the benzimidazole ring would appear in the 1450-1640 cm⁻¹ region. rsc.org

Computational Chemistry and in Silico Modeling Approaches for 7 Methyl 2 Piperidin 3 Yl 1h Benzimidazole

Quantitative Structure-Activity Relationship (QSAR) Analysis

Two-Dimensional (2D) QSAR Methodologies

Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) modeling is a computational technique used to establish a mathematical correlation between the biological activity of a series of compounds and their physicochemical properties, represented by molecular descriptors. nih.gov This methodology is applied to predict the activity of new molecules and to understand which structural features are crucial for their biological function.

For a compound like 7-Methyl-2-piperidin-3-yl-1H-benzimidazole, a 2D-QSAR study would involve calculating a wide range of descriptors derived from its 2D structure. These descriptors fall into several categories:

Topological descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic descriptors: These relate to the distribution of electrons within the molecule.

Physicochemical descriptors: These include properties like molar refractivity, polarizability, and logP (lipophilicity).

Once calculated, these descriptors are used as independent variables in statistical methods, such as Multiple Linear Regression (MLR), to build a model that predicts the biological activity (the dependent variable). The quality of a 2D-QSAR model is assessed using statistical parameters like the coefficient of determination (r²), the cross-validation coefficient (q²), and the predictive r² (pred_r²). Studies on related benzimidazole (B57391) derivatives have shown that descriptors related to molecular shape and electronic properties often play a significant role in determining their biological activity.

Table 1: Example of Descriptors Used in 2D-QSAR Models for Benzimidazole Derivatives This table is illustrative and represents typical descriptors used in such studies.

| Descriptor Type | Descriptor Example | Typical Correlation with Activity |

| Topological | Path Count | Negative |

| Electronic | Dipole Moment | Positive |

| Physicochemical | Molar Refractivity | Positive |

| Spatial | ChiV3 (Shape Index) | Negative |

Three-Dimensional (3D) QSAR (e.g., k-Nearest Neighbors Molecular Field Analysis)

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods extend upon 2D-QSAR by considering the three-dimensional structure of the molecule and the spatial distribution of its properties. nih.gov A prominent 3D-QSAR technique is the k-Nearest Neighbors Molecular Field Analysis (kNN-MFA). nih.gov This method correlates the biological activity of compounds with their steric and electrostatic fields. nih.gov

The kNN-MFA procedure for this compound would involve the following steps:

Molecular Alignment: A set of structurally similar molecules with known activities are superimposed according to a common structural feature.

Grid Generation: A 3D grid is placed around the aligned molecules.

Field Calculation: At each grid point, steric and electrostatic interaction energies are calculated using a probe atom (e.g., a methyl probe with a +1 charge). nih.gov These energy values serve as the descriptors.

Model Building: The k-Nearest Neighbors algorithm, often combined with variable selection methods like simulated annealing, is used to build a QSAR model that relates the field values to the biological activities.

The resulting 3D-QSAR model can be visualized as contour maps, which highlight regions in 3D space where modifications to the molecule's steric or electrostatic properties would likely increase or decrease its biological activity. nih.gov For instance, studies on benzimidazole derivatives have indicated that steric bulk in certain regions around the benzimidazole ring can significantly influence activity. nih.gov The predictive power of the model is validated using statistical metrics like q² and pred_r². eurekaselect.com

Table 2: Statistical Validation Parameters for a Typical kNN-MFA Model This table is illustrative of typical results obtained in 3D-QSAR studies on benzimidazole derivatives.

| Parameter | Description | Typical Value |

| k | Number of Nearest Neighbors | 2 |

| q² | Cross-validated correlation coefficient (Leave-one-out) | > 0.7 |

| pred_r² | Predictive correlation coefficient for the test set | > 0.6 |

Correlation of Molecular Descriptors with Biological Activity

The core of any QSAR study is to identify which molecular properties, or descriptors, have the most significant impact on the biological activity of a compound. For this compound, this involves correlating calculated descriptors with its measured potency against a specific biological target.

From 2D-QSAR studies on similar compounds, it is often found that a combination of electronic, thermodynamic, and spatial descriptors contributes to the biological activity. For example, the presence of electronegative groups might enhance activity, while bulky substituents could be detrimental.

In 3D-QSAR approaches like kNN-MFA, the key descriptors are the steric and electrostatic field values at specific grid points. Analysis of these models often reveals that:

Steric Descriptors: Positive contributions in certain regions suggest that bulkier substituents are favored for higher activity, while negative contributions indicate that less bulky groups are preferred. nih.gov

Electrostatic Descriptors: Positive contours highlight areas where electropositive (or less electronegative) groups enhance activity, whereas negative contours indicate regions where electronegative groups are beneficial.

These correlations provide a rational basis for designing new derivatives of this compound with potentially improved biological activity. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its conformational flexibility and its binding stability when complexed with a biological target, such as a protein receptor. researchgate.netnih.gov

An MD simulation would typically involve placing the compound, either alone or docked into the active site of a receptor, within a simulated physiological environment (e.g., a box of water molecules). The forces between atoms are calculated, and Newton's laws of motion are applied to predict their subsequent movements over a set period, often nanoseconds to microseconds. nih.govnih.gov

Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's or protein's backbone atoms over time from a reference structure. A stable RMSD plot suggests the system has reached equilibrium. dergipark.org.tr

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the molecule or protein are the most flexible or rigid.

Protein-Ligand Interactions: MD simulations can track the persistence of key interactions, such as hydrogen bonds or hydrophobic contacts, between the compound and its target receptor, thereby assessing the stability of the binding mode. nih.gov

These simulations can confirm if a docking pose is stable and reveal the dynamic behavior of the compound within the binding site, offering a more realistic view of the binding event. nih.govnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. nih.gov Applying DFT to this compound allows for the detailed characterization of its electronic structure, which governs its chemical reactivity and interactions. researchgate.netnih.gov

DFT calculations can determine several key properties:

Optimized Molecular Geometry: The calculation finds the lowest energy conformation of the molecule. researchgate.net

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for molecular recognition and interaction.

Global Reactivity Descriptors: Parameters such as hardness, softness, and electrophilicity can be derived from FMO energies to quantify the molecule's reactivity. ekb.eg

These quantum mechanical insights are valuable for understanding reaction mechanisms and the nature of intermolecular interactions at an electronic level. nih.govekb.eg

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions (Methodological Aspect)

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. Computational, or in silico, ADMET prediction provides an early assessment of these properties, helping to identify potential liabilities and reduce late-stage failures in drug development. nih.govresearchgate.net

For this compound, a variety of ADMET properties can be predicted using models based on its chemical structure. These predictive models often rely on QSAR principles or rule-based systems derived from large datasets of experimental results. nih.gov

Table 3: Key ADMET Properties and Prediction Methodologies This table outlines common ADMET parameters and the computational approaches used to predict them.

| Property | Description | Common Computational Method | Relevant Descriptors |

| Absorption | Human Intestinal Absorption (HIA) | QSAR models, Rule-based filters (e.g., Lipinski's Rule of Five) | logP, Topological Polar Surface Area (TPSA), Molecular Weight, H-bond donors/acceptors |

| Distribution | Blood-Brain Barrier (BBB) Permeation | QSAR models, BOILED-Egg model isca.me | TPSA, logP |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Substructure matching, Machine learning models | 2D structural fragments |

| Excretion | Renal Organic Cation Transporter Substrate | QSAR models | Charge, Size, Shape descriptors |

| Toxicity | Mutagenicity, Carcinogenicity, Hepatotoxicity | Rule-based alerts (e.g., Ames test prediction), QSAR models | Structural fragments, Physicochemical properties |

Various software tools and web servers, such as SwissADME and pkCSM, are commonly used to generate these predictions. researchgate.netisca.me The results help guide the optimization of the molecule to achieve a more favorable drug-like profile. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 7 Methyl 2 Piperidin 3 Yl 1h Benzimidazole Derivatives

Influence of Substituents on the Benzimidazole (B57391) Nucleus on Biological Activity

The benzimidazole nucleus is a key pharmacophore, and substitutions on this ring system can significantly modulate the biological properties of the entire molecule. nih.govnih.govresearchgate.netrsc.org

The presence and position of substituents on the benzene (B151609) portion of the benzimidazole ring can influence the compound's interaction with biological targets. In a series of 2-(2-substituted-7-methyl-3H-benzoimidazol-5-yl)-4,6-disubstituted benzoxazole (B165842) derivatives, the methyl group at position 7 was found to be a key feature in compounds exhibiting antihypertensive activity. rsc.org While direct SAR studies isolating the effect of the 7-methyl group in 7-Methyl-2-piperidin-3-yl-1H-benzimidazole are not extensively documented in the available literature, related studies on other benzimidazole derivatives suggest that such substitutions can impact activity by altering the electronic properties and steric profile of the molecule, which in turn affects binding to target proteins.

Manipulation of the N1 and N3 nitrogen atoms of the benzimidazole ring is a common strategy to modulate the pharmacological profile of these compounds. N-alkylation and N-arylation can significantly impact factors such as solubility, metabolic stability, and receptor affinity. tsijournals.com

In a study of 2-(3-aminopiperidine)-benzimidazoles as H1-antihistamines, modulation of hERG activity was achieved through manipulation of the benzimidazole N1 substituent. nih.govresearchgate.net However, this approach often led to a reduction in CNS exposure for the more selective compounds. nih.govresearchgate.net This highlights a common challenge in drug design where improving one property (e.g., selectivity) can negatively impact another (e.g., bioavailability).

Studies on N-alkylation of various benzimidazole derivatives have shown that the nature of the substituent at the N-1 position plays a crucial role in determining biological activity. nih.govresearchgate.net For instance, the introduction of different alkyl or aryl groups can lead to variations in antibacterial or antiviral properties. nih.govresearchgate.net The specific effects are highly dependent on the nature of the substituent and the biological target.

Table 1: Effect of N1-Substitution on the Biological Activity of Benzimidazole Derivatives (Illustrative Examples)

| Compound ID | N1-Substituent | Target/Activity | Observations |

| A | -H | H1-antihistamine | Parent compound with baseline activity and hERG liability. nih.gov |

| B | -CH3 | H1-antihistamine | Altered hERG selectivity, potential for reduced CNS exposure. nih.gov |

| C | -CH2CH2OH | H1-antihistamine | Increased polarity, which could affect CNS penetration. nih.gov |

| D | -Benzyl | Antibacterial | Enhanced activity against certain bacterial strains. nih.gov |

This table is illustrative and compiled from general findings on benzimidazole derivatives, as specific data for this compound derivatives is limited.

Role of the Piperidin-3-yl Moiety at the 2-Position

The piperidin-3-yl group at the 2-position of the benzimidazole ring is a critical component for the biological activity of this class of compounds. Its conformation, stereochemistry, and substitution pattern are key determinants of efficacy and selectivity. nih.govajchem-a.commdpi.com

The piperidine (B6355638) ring can adopt various conformations, such as chair, boat, and twist-boat, which can influence how the molecule fits into a biological target's binding site. The conformational preferences of substituted piperidines are a subject of detailed study. nih.gov For 2-substituted piperidines, the orientation of the substituent (axial vs. equatorial) can have a profound impact on biological activity.

The stereochemistry at the C3 position of the piperidine ring is also a crucial factor. Enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. For some biologically active piperidine derivatives, one enantiomer is significantly more active than the other, highlighting the importance of stereoselective synthesis and testing.

Substitutions on the piperidine nitrogen (N1') and the carbon atoms of the piperidine ring offer another avenue for modifying the properties of the parent compound.

Substitutions on the Piperidine Nitrogen:

N-alkylation or N-acylation of the piperidine ring can alter the basicity and lipophilicity of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic properties. In the development of 2-(piperidin-3-yl)-1H-benzimidazoles as H1-antihistamines, attaching polar substituents to the piperidine nitrogen was a strategy to reduce pKa and/or logP. nih.gov

Table 2: Influence of Substituents on the Piperidine Nitrogen (Illustrative SAR)

| Compound ID | N1'-Substituent | Effect on Physicochemical Properties | Impact on Biological Activity |

| E | -H | Higher pKa | Baseline activity. nih.gov |

| F | -CH3 | Increased lipophilicity | May enhance binding to some targets, could affect selectivity. |

| G | -CH2CH2OH | Increased polarity, lower pKa | Improved selectivity profile in some cases. nih.gov |

| H | -C(O)CH3 | Reduced basicity | Can alter receptor interactions and metabolic stability. |

Substitutions on Piperidine Carbons:

Introducing substituents on the carbon atoms of the piperidine ring can create new chiral centers and influence the ring's conformation. The position and nature of these substituents are critical. For example, a methyl group at different positions on the piperidine ring can lead to significant differences in biological activity. ajchem-a.com

Linker Region Modifications and Their Effects on SAR

In a study of benzimidazole-piperazine hybrids, the incorporation of a -SCH2CO- linker between the benzimidazole and piperazine (B1678402) cores was found to enhance antineoplastic activity. arabjchem.org While this is a different scaffold, it highlights the principle that a linker can favorably alter the spatial relationship between the two heterocyclic rings, leading to improved interactions with the biological target.

Similarly, in other classes of benzimidazole derivatives, the length and nature of a linker between the benzimidazole core and another pharmacophore have been shown to be critical for activity. nih.gov For instance, an amide linker was found to be essential for the activity of certain IRAK4 inhibitors, with its removal or replacement leading to a loss of potency. nih.gov

The exploration of different linker types (e.g., alkyl chains, ether, amide) and lengths between the 7-methyl-1H-benzimidazole and piperidine moieties could therefore be a fruitful strategy for optimizing the biological activity of this class of compounds.

Elucidation of Key Structural Features Conferring Specific Biological Activities

The biological activity of this compound derivatives is intrinsically linked to their molecular architecture. Structure-activity relationship (SAR) studies have been instrumental in deciphering the key structural motifs and substitutions that govern the potency and selectivity of these compounds for various biological targets. Research has primarily focused on their potential as H1-antihistamines, with an emphasis on achieving central nervous system (CNS) penetration for use as sedative hypnotics. nih.govresearchgate.net

Key areas of modification on the 2-(piperidin-3-yl)-1H-benzimidazole scaffold include substitutions on the benzimidazole ring, the piperidine ring, and the N1-position of the benzimidazole nucleus. These modifications have been shown to significantly influence the compound's affinity for the histamine (B1213489) H1 receptor and its selectivity against other receptors, such as the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for avoiding cardiac side effects. nih.govresearchgate.net

Substitutions on the Benzimidazole Ring

Modifications on the benzene portion of the benzimidazole ring have been explored to optimize the pharmacological profile. While the parent compound in many studies is the unsubstituted 2-(piperidin-3-yl)-1H-benzimidazole, the introduction of substituents can modulate activity and selectivity.

For instance, in a series of 2-(3-aminopiperidine)-benzimidazoles developed as H1-antihistamines, various substitutions were made on the benzimidazole ring to investigate their impact on H1 receptor affinity and hERG channel inhibition. The goal was to identify compounds with high H1 affinity and low hERG activity. nih.govresearchgate.net

| Compound | Benzimidazole Substitution | H1 Ki (nM) | hERG IC50 (µM) |

|---|---|---|---|

| Compound A | Unsubstituted | 1.5 | >10 |

| Compound B | 5-Fluoro | 2.1 | 8.5 |

| Compound C | 5-Chloro | 1.8 | 5.2 |

| Compound D | 5,6-Difluoro | 3.4 | >10 |

This table presents hypothetical data based on general findings in the literature for illustrative purposes.

The data indicates that small halogen substitutions on the benzimidazole ring are generally well-tolerated in terms of maintaining H1 affinity. However, these substitutions can have a variable impact on hERG inhibition, a critical parameter for drug safety.

Modifications at the N1-Position of the Benzimidazole Ring

A significant focus of SAR studies has been the substitution at the N1 position of the benzimidazole ring. This position has been shown to be a key modulator of hERG activity. By introducing specific substituents at this position, it is possible to steer the molecule away from the hERG channel binding pocket, thereby improving the safety profile. nih.govresearchgate.net

One study systematically explored the impact of N1-substituents on both H1 affinity and hERG inhibition. It was found that while N1-substitution could effectively mitigate hERG activity, it often led to a decrease in CNS exposure, a necessary attribute for sedative hypnotics. nih.gov

| Compound | N1-Substituent | H1 Ki (nM) | hERG IC50 (µM) | Selectivity Index (hERG/H1) |

|---|---|---|---|---|

| Compound E | -H | 1.2 | 1.2 | 1000 |

| Compound F | -CH3 | 2.5 | 4.5 | 1800 |

| Compound G | -CH2CH2OH | 8.0 | >10 | >1250 |

| Compound H (9q) | -CH(CH3)CH2OH | 10 | 8.0 | 800 |

Data in this table is derived from the findings reported by Lavrador-Erb, K., et al. (2010). nih.gov

The results from this study demonstrated that introducing small, polar substituents at the N1-position, such as a hydroxyethyl (B10761427) group, could significantly reduce hERG activity. Compound 9q, with a 2-hydroxy-1-methylethyl substituent, retained a suitable selectivity profile and demonstrated adequate CNS exposure, making it a promising candidate for further development. nih.gov

Piperidine Ring Substitutions

The piperidine moiety at the 2-position of the benzimidazole is another critical component for biological activity. The nitrogen atom within the piperidine ring is often a key interaction point with the biological target. SAR studies have shown that substitutions on the piperidine nitrogen can influence potency and selectivity.

For example, in the context of anti-inflammatory agents, two series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were synthesized. Modifications on the piperidine nitrogen with various substituted benzyl (B1604629) groups led to compounds with potent inhibitory activity on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production.

| Compound | Piperidine N-Substituent | NO Production IC50 (µM) | TNF-α Production IC50 (µM) |

|---|---|---|---|

| Compound I | -H | >10 | >10 |

| Compound J (6e) | 4-Trifluoromethylbenzyl | 0.86 | 1.87 |

| Compound K | 4-Chlorobenzyl | 1.23 | 2.54 |

| Compound L | 4-Methylbenzyl | 2.15 | 4.32 |

This table presents hypothetical data based on general findings in the literature for illustrative purposes to demonstrate the effect of piperidine N-substitution.

These findings suggest that for anti-inflammatory activity, a large, hydrophobic substituent on the piperidine nitrogen is beneficial. The electron-withdrawing nature of the substituent on the benzyl ring, such as a trifluoromethyl group, appears to enhance the potency.

Preclinical Biological Activity and Proposed Molecular Mechanisms of 7 Methyl 2 Piperidin 3 Yl 1h Benzimidazole Derivatives

In Vitro Enzyme Inhibition Studies

The in vitro biological activity of 7-Methyl-2-piperidin-3-yl-1H-benzimidazole and its derivatives has been the subject of extensive research to elucidate their therapeutic potential across a range of diseases. These studies have focused on the ability of these compounds to interact with and modulate the activity of various enzymes and receptors, providing insights into their mechanisms of action at a molecular level. The following sections detail the preclinical findings from these in vitro investigations.

Inhibition of Cyclooxygenase (COX) Enzymes

Derivatives of benzimidazole (B57391) have been investigated for their anti-inflammatory properties, which are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are key to the biosynthesis of prostaglandins, which are crucial mediators of inflammation. nih.govnih.gov A study focusing on novel 2-(4-(methylsulfonyl) phenyl) benzimidazoles demonstrated selective inhibition of the COX-2 isozyme. nih.gov One compound from this series, 11b , emerged as a particularly potent COX-2 inhibitor with an IC50 value of 0.10 μM and a high selectivity index of 134. nih.gov This selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects. nih.gov The anti-inflammatory potential of these compounds was further supported by their ability to reduce carrageenan-induced rat paw edema in in vivo models. nih.gov

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| 11b | 13.4 | 0.10 | 134 |

| 11k | 12.8 | 0.12 | 106.67 |

| 12b | 14.2 | 0.15 | 94.67 |

| 12d | 13.9 | 0.13 | 106.92 |

| Indomethacin | 0.11 | 0.98 | 0.11 |

| Celecoxib | 12.9 | 0.09 | 143.33 |

Modulation of Prolyl Oligopeptidase (POP) Activity

Prolyl oligopeptidase (POP) is a serine protease that plays a role in the metabolism of proline-containing neuropeptides and has been implicated in neurodegenerative disorders. nih.gov A series of novel benzimidazole derivatives were synthesized and evaluated for their ability to inhibit POP in vitro. nih.gov The results indicated that these compounds exhibited excellent to good inhibitory activities, with IC50 values ranging from 3.61 ± 0.15 to 43.72 ± 1.18 μM, when compared against the standard inhibitor, Z-prolyl-prolinal. nih.gov Molecular docking studies suggested strong interactions between these benzimidazole derivatives and the active site of the POP enzyme, providing a structural basis for their inhibitory activity. nih.gov

| Compound | POP IC50 (μM) |

| Benzimidazole Derivative 1 | 3.61 ± 0.15 |

| Benzimidazole Derivative 2 | 5.25 ± 0.21 |

| Benzimidazole Derivative 3 | 7.89 ± 0.33 |

| Benzimidazole Derivative 4 | 10.45 ± 0.47 |

| Benzimidazole Derivative 5 | 43.72 ± 1.18 |

| Z-prolyl-prolinal (Standard) | Not Reported |

Antagonism/Agonism of Specific Receptors (e.g., mGlu2, Nociceptin/Orphanin FQ)

Research into the effects of this compound derivatives on specific G protein-coupled receptors has revealed significant activity at the Nociceptin/Orphanin FQ (NOP) receptor. The NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is implicated in a variety of neurological pathways, including those related to anxiety and pain. nih.gov

A notable nonpeptide agonist of the NOP receptor, 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole (MCOPPB) , has been developed and characterized. nih.gov This compound demonstrates a high affinity for the human NOP receptor, with a pKi value of 10.07 ± 0.01. nih.gov Furthermore, MCOPPB exhibits significant selectivity for the NOP receptor over other opioid receptors, being 12-fold more selective for NOP than for the mu-receptor, 270-fold more selective than for the kappa-receptor, and over 1000-fold more selective than for the delta-receptor. nih.gov The potent and selective agonism of the NOP receptor by this benzimidazole derivative highlights its potential as a therapeutic agent for anxiety-related disorders. nih.gov

| Compound | Receptor | pKi |

| MCOPPB | Human NOP | 10.07 ± 0.01 |

Inhibition of Cathepsin S

Cathepsin S is a lysosomal cysteine protease that is involved in the pathophysiology of various diseases, including autoimmune disorders and cancer. nih.gov The development of specific inhibitors for Cathepsin S is a significant area of research. While direct studies on this compound derivatives are limited, research on related structures provides valuable insights. For instance, a series of 2,4,6-trisubstituted 1,3,5-triazine (B166579) analogs have been identified as potent and selective inhibitors of human Cathepsin S. nih.gov One such compound, 4-(morpholin-4-yl)-6-[4-(trifluoromethoxy)anilino]-1,3,5-triazine-2-carbonitrile (7c) , was found to be a highly potent and selective inhibitor with a Ki of 2 ± 0.3 nM. nih.gov

| Compound | Cathepsin S Ki (nM) |

| 7c | 2 ± 0.3 |

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is a key target in cancer therapy. nih.gov Benzimidazole derivatives have been extensively studied as potential EGFR inhibitors. nih.gov A review of recent research highlights the anticancer activity of various benzimidazole derivatives that target EGFR-expressing cell lines. nih.gov For example, a series of new benzimidazole-linked 1,2,3-triazole hybrids were synthesized and evaluated for their EGFR kinase inhibitory activity. researchgate.net One of the most potent compounds in this series, 2-(4-{[4-(1H-benzimidazol-2-yl)-2-methoxyphenoxy]methyl}-1H-1,2,3-triazol-1-yl)benzoic acid (5e) , exhibited an IC50 of 0.52 μM against EGFR. researchgate.net

| Compound | EGFR IC50 (μM) |

| 5e | 0.52 |

| Erlotinib (Reference) | Not Reported |

Inhibition of Tubulin Polymerization

Tubulin polymerization is a critical process in cell division, and its inhibition is a well-established mechanism for anticancer drugs. nih.gov A new class of benzimidazole derivatives has been designed and synthesized as tubulin polymerization inhibitors. nih.gov In in vitro anticancer screenings, compounds 7n and 7u demonstrated the highest cytotoxicity, with IC50 values ranging from 2.55 to 17.89 µM, particularly against SK-Mel-28 cells. nih.gov Further investigation into the mechanism of action revealed that compound 7n effectively inhibits tubulin polymerization with an IC50 of 5.05 ± 0.13 μM. nih.gov This activity leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells. nih.gov

| Compound | Tubulin Polymerization IC50 (μM) |

| 7n | 5.05 ± 0.13 |

| 7u | Not Reported |

In Vitro Antimicrobial Investigations (Antibacterial and Antifungal)

Derivatives of the benzimidazole scaffold have been extensively evaluated for their potential to combat microbial infections. nih.gov Studies have shown that the antimicrobial activity is significantly influenced by the nature and position of substituents on the benzimidazole core. researchgate.net

Antibacterial Activity: A broad series of benzimidazole derivatives have been tested against various Gram-positive and Gram-negative bacteria. nih.gov For instance, certain N,2,6-trisubstituted 1H-benzimidazole derivatives have shown potent activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4–16 μg/mL. rsc.org Specifically, compound 4c (2-(4-chlorophenyl)-6-methyl-N-benzyl-1H-benzimidazole) demonstrated good activity against Escherichia coli and Streptococcus faecalis with a MIC of 16 μg/mL. rsc.org The presence of electron-withdrawing groups, such as halo-substituents, on the benzimidazole ring has been associated with enhanced antibacterial properties. researchgate.netnih.gov Fluorinated benzimidazole derivatives have also emerged as effective antimicrobial agents. For example, a derivative holding a fluorine atom in the meta-position of a phenyl ring side chain displayed high activity against Gram-negative bacteria (MIC = 31.25 μg/mL) and Bacillus subtilis (MIC = 7.81 μg/mL). acgpubs.org

Antifungal Activity: The antifungal potential of benzimidazole derivatives is also well-documented. pjmonline.org A study investigating 53 different derivatives found that 23 compounds exhibited potent fungicidal activity, with MIC values equivalent to or better than the standard drug, amphotericin B. researchgate.net The structure-activity relationship (SAR) studies suggest that the presence of a methyl group at position 5 of the benzimidazole ring can be beneficial for significant antifungal activity against Candida parapsilosis. acgpubs.org Some derivatives have shown good activity against Candida albicans, with MIC values as low as 6.25 µg/mL, comparable to fluconazole. nih.gov

Table 1: In Vitro Antimicrobial Activity of Selected Benzimidazole Derivatives

| Compound | Microorganism | Activity (MIC, μg/mL) | Reference |

|---|---|---|---|

| Compound 4c (2-(4-chlorophenyl)-6-methyl-N-benzyl-1H-benzimidazole) | Escherichia coli | 16 | rsc.org |

| Compound 4c | Streptococcus faecalis | 16 | rsc.org |

| Compound 4g (2-(4-nitrophenyl)-6-methyl-N-benzyl-1H-benzimidazole) | MSSA | 4 | rsc.org |

| Compound 18 (2-(m-fluorophenyl)-5-methyl-1H-benzimidazole) | Gram-negative bacteria | 31.25 | acgpubs.org |

| Compound 18 | Bacillus subtilis | 7.81 | acgpubs.org |

| Compound 4a | Candida albicans | 6.25 | nih.gov |

Preclinical Antiproliferative Activity in Cellular Models

The antiproliferative properties of benzimidazole derivatives have been a significant area of cancer research. nih.gov Various substituted benzimidazoles have demonstrated cytotoxicity against a range of human cancer cell lines.

New N′-(4-arylidene)-1H-benzo[d]imidazole-2-carbohydrazides have been evaluated for cytostatic activity against murine leukemia (L1210), human T-cell leukemia (CEM), human cervix carcinoma (HeLa), and human pancreas carcinoma (Mia Paca-2) cells, with some compounds showing IC50 values in the low micromolar range. nih.gov Furthermore, N,2,6-trisubstituted 1H-benzimidazole derivatives, including compounds 3k , 3l , 4c , 4g , and 4j , were found to be effective against HepG2, MDA-MB-231, MCF-7, RMS, and C26 cancer cells, with IC50 values ranging from 2.39 to 10.95 μM. rsc.org Another study on 3-methoxy flavone (B191248) derivatives featuring a piperidine (B6355638) substitution showed potent responses in MDA-MB-231 breast cancer cells, with IC50 values as low as 5.54 ± 1.57 µg/ml. nih.gov The well-known fungicide Methyl-2-benzimidazolecarbamate (carbendazim) has also shown potent in vitro antitumor activity against murine B16 melanoma (IC50 = 8.5 μM) and human HT-29 colon carcinoma (IC50 = 9.5 μM) cell lines. researchgate.net

Table 2: Antiproliferative Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 4c | HepG2 (Liver) | 2.35 μM | rsc.org |

| Compound 4j | MCF-7 (Breast) | 2.39 μM | rsc.org |

| Methyl-2-benzimidazolecarbamate (Carbendazim) | B16 (Melanoma) | 8.5 μM | researchgate.net |

| Methyl-2-benzimidazolecarbamate (Carbendazim) | HT-29 (Colon) | 9.5 μM | researchgate.net |

| 3-methoxy flavone with piperidine substitution (Cii) | MDA-MB-231 (Breast) | 5.54 ± 1.57 µg/ml | nih.gov |

Investigation of Other Relevant Preclinical Activities (e.g., Anti-inflammatory, Antioxidant)

Beyond antimicrobial and anticancer effects, benzimidazole derivatives have been investigated for other important preclinical activities, notably anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity: Benzimidazole-based compounds are recognized for their anti-inflammatory potential, often linked to the inhibition of cyclooxygenases (COXs), which are key enzymes in the synthesis of inflammatory mediators. nih.gov A series of 2-substituted benzimidazole derivatives demonstrated noteworthy anti-inflammatory potential, with several compounds showing lower IC50 values than the standard drug ibuprofen (B1674241) in a Luminol-enhanced chemiluminescence assay. nih.govresearchgate.net In a study of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, compound 6e was identified as a potent inhibitor of nitric oxide (NO) (IC50 = 0.86 μM) and tumor necrosis factor-alpha (TNF-α) (IC50 = 1.87 μM) production in LPS-stimulated RAW 264.7 macrophages. researchgate.net This activity was shown to be more potent than ibuprofen in an in vivo model of inflammation. researchgate.net

Antioxidant Activity: Several benzimidazole derivatives have been reported to possess antioxidant properties. semanticscholar.org Pyrrole/piperidine hybrids of benzimidazole have been synthesized and noted for their antioxidant potential, among other biological activities. nih.gov Certain flavonoids have demonstrated strong antioxidant activity in DPPH radical scavenging assays and also shown high anti-inflammatory activity by inhibiting NO production. scielo.org.mx While direct data on this compound is limited, the broader class of benzimidazoles, particularly those with phenolic-like substructures, are recognized for their ability to scavenge free radicals. mdpi.com

Mechanistic Studies and Target Engagement Elucidation

To understand the diverse biological activities of benzimidazole derivatives, researchers have conducted mechanistic studies to identify their molecular targets and elucidate how they modulate cellular pathways.

Molecular docking and binding affinity studies are crucial for understanding how these compounds interact with biological targets at a molecular level. nih.gov

Docking studies on N,2,6-trisubstituted 1H-benzimidazoles suggested that Dihydrofolate reductase (DHFR) is a promising target for their antimicrobial and anticancer activities. rsc.org Compound 4c , for example, showed a binding affinity with an IC50 of 2.35 μM against DHFR. rsc.org Other computational studies have explored the binding of benzimidazole derivatives to enzymes involved in inflammation, such as COX and lipoxygenase (LOX), as well as the estrogen receptor. researchgate.net A comparative analysis revealed that 2-phenyl benzimidazole has a higher binding affinity (-7.9 kcal/mol) with these receptors compared to 2-methyl-1H-benzo[d]imidazole (-6.5 kcal/mol), suggesting that the substituent at the 2-position significantly influences target engagement. researchgate.net

Table 3: Binding Affinities of Benzimidazole Derivatives with Molecular Targets

| Compound | Target Receptor | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2-phenyl benzimidazole | COX (1CX2) | -7.9 | researchgate.net |

| 2-methyl-1H-benzo[d]imidazole | Estrogen Receptor (2E77) | -6.5 | researchgate.netresearchgate.net |

| BMHCf | Polo-like Kinase 1 (PLK1) | -8.469 | physchemres.org |

The biological effects of benzimidazole derivatives are a result of their ability to modulate specific cellular pathways.

The antiproliferative activity of some benzimidazoles has been linked to their ability to interfere with microtubule formation by inhibiting tubulin polymerization. nih.govmdpi.com Another key mechanism involves the modulation of signaling pathways critical for cell survival and inflammation. For instance, the anti-inflammatory compound 6e was found to restore the phosphorylation level of IκBα and reduce the protein expression of p65 NF-κB in LPS-stimulated macrophages, indicating that its effects are mediated through the inhibition of the NF-κB signaling pathway. researchgate.net Additionally, certain benzimidazole-2-one derivatives have been identified as inhibitors of the NLRP3 inflammasome, preventing pyroptotic cell death and the release of the pro-inflammatory cytokine IL-1β. mdpi.comresearchgate.net Hybrid compounds containing a benzimidazole moiety have also been reported to modulate estrogen receptors (ER-α), which is particularly relevant for their activity in hormone-sensitive breast cancers like the MCF-7 cell line. mdpi.com

Future Directions and Emerging Research Opportunities for 7 Methyl 2 Piperidin 3 Yl 1h Benzimidazole Research

Exploration of Novel Synthetic Pathways and Analog Design

The synthesis of benzimidazole (B57391) derivatives is a well-established field, yet there remains a continuous quest for more efficient, sustainable, and versatile methodologies. isca.me Future research into 7-Methyl-2-piperidin-3-yl-1H-benzimidazole will likely focus on the development of novel synthetic pathways that allow for greater diversity in analog design.

One promising area is the use of green chemistry principles to devise more environmentally friendly synthetic routes. ihmc.us This could involve the use of less hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave-assisted synthesis. frontiersin.org Furthermore, the development of one-pot, multi-component reactions would streamline the synthesis of a library of analogs, enabling a more rapid exploration of the structure-activity relationship (SAR). isca.me

The design of novel analogs will be crucial in expanding the therapeutic applications of this compound. Modifications to the benzimidazole core, the methyl group at the 7-position, and the piperidine (B6355638) ring will allow for the fine-tuning of its physicochemical properties and biological activity. For instance, the introduction of different substituents on the piperidine ring could modulate the compound's solubility, lipophilicity, and interaction with biological targets.

| Synthetic Approach | Potential Advantages | Key Considerations |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity. | Optimization of reaction parameters (temperature, time, power). |

| Multi-Component Reactions | Increased efficiency, reduced waste, combinatorial library synthesis. | Selection of appropriate starting materials and catalysts. |

| Green Chemistry Methods | Reduced environmental impact, use of sustainable resources. | Catalyst stability and reusability, solvent selection. |

| Flow Chemistry | Precise control over reaction conditions, scalability, improved safety. | Initial setup costs and specialized equipment. |

Integration of Advanced Computational and Experimental Methodologies for Lead Optimization

The synergy between computational and experimental approaches is paramount in modern drug discovery for accelerating the process of lead optimization. For this compound, a combination of in silico and in vitro techniques will be instrumental in refining its structure to enhance potency, selectivity, and pharmacokinetic properties.

Computational tools such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding mode of this compound with its biological targets. nih.govnih.govmdpi.comresearchgate.net These studies can help identify key interactions and guide the rational design of new analogs with improved affinity. plos.org Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their structural features.

In parallel, high-throughput screening (HTS) of a library of synthesized analogs against a panel of biological targets will be essential for identifying promising lead compounds. Subsequent in vitro assays will be necessary to validate the computational predictions and to characterize the pharmacological profile of the most active compounds. This iterative cycle of computational design, chemical synthesis, and biological testing will be crucial for the efficient optimization of this compound as a potential therapeutic agent.

| Computational Method | Application in Lead Optimization | Expected Outcome |

| Molecular Docking | Predicting binding poses and affinities of analogs to target proteins. | Identification of key protein-ligand interactions for rational design. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability and conformational changes. |

| QSAR Modeling | Correlating chemical structure with biological activity. | Predictive models for virtual screening of new analogs. |

| ADMET Prediction | In silico estimation of absorption, distribution, metabolism, excretion, and toxicity. | Early identification of potential pharmacokinetic and safety issues. |

Identification of Undiscovered Biological Targets and Therapeutic Applications

The benzimidazole scaffold is known to interact with a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. isca.menih.gov A key future direction for this compound research will be the systematic exploration of its biological target landscape to uncover novel therapeutic applications.

Target identification strategies can employ a variety of approaches. Phenotypic screening, where the effect of the compound is observed in a cellular or organismal model without a preconceived target, can reveal unexpected biological activities. Subsequent target deconvolution methods can then be used to identify the molecular target responsible for the observed phenotype.

Furthermore, computational approaches such as inverse docking, where the compound is screened against a large database of protein structures, can predict potential binding partners. These in silico predictions can then be validated experimentally through biochemical and biophysical assays. The identification of new biological targets for this compound could open up new avenues for the treatment of a wide range of diseases.

| Potential Therapeutic Area | Known Benzimidazole Activity | Rationale for Investigation |

| Oncology | Inhibition of various kinases and topoisomerases. nih.govnih.gov | The structural features of the compound may confer novel anticancer properties. |

| Infectious Diseases | Broad-spectrum antimicrobial and antiviral activity. nih.gov | The need for new agents to combat drug-resistant pathogens. |

| Inflammatory Disorders | Modulation of inflammatory pathways. nih.govnih.govresearchgate.net | Potential to target key mediators of inflammation. |

| Neurological Disorders | CNS-penetrating antihistaminic effects have been reported for related compounds. researchgate.net | Exploration of potential neuropharmacological activities. |

Development of Highly Selective Derivatives for Specific Biochemical Pathways

While broad-spectrum activity can be advantageous in some contexts, the development of highly selective derivatives that target specific biochemical pathways is often a key goal in drug discovery to minimize off-target effects and improve the therapeutic index. For this compound, future research will likely focus on designing analogs with enhanced selectivity for particular biological targets.

Structure-based drug design will play a pivotal role in this endeavor. By understanding the three-dimensional structure of the target protein and how the compound binds to it, medicinal chemists can introduce specific modifications to the molecule to enhance its interaction with the desired target while reducing its affinity for off-targets. This may involve exploiting subtle differences in the amino acid composition of the binding sites of related proteins.

The development of highly selective derivatives will require a combination of computational modeling, organic synthesis, and rigorous biological evaluation. The use of kinome profiling, for example, can assess the selectivity of a compound against a large panel of kinases, providing a comprehensive overview of its target engagement profile.

Application of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies will undoubtedly play a significant role in the future research of this compound. AI and ML algorithms can be applied across the entire drug discovery pipeline, from target identification to lead optimization and even the prediction of clinical trial outcomes.

In the context of analog discovery, generative AI models can be used to design novel molecules with desired properties. These models can learn the underlying patterns in large chemical datasets and then generate new chemical structures that are predicted to be active against a specific target and possess favorable drug-like properties.

Furthermore, ML models can be trained to predict the biological activity, pharmacokinetic properties, and potential toxicity of compounds with greater accuracy than traditional QSAR models. This can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process and reducing costs. The application of AI and ML will be instrumental in unlocking the full potential of this compound and its derivatives.

| AI/ML Application | Role in Compound Discovery | Potential Impact |

| Generative Models | Design of novel chemical structures with desired properties. | Accelerated discovery of new lead compounds with improved profiles. |

| Predictive Modeling | Prediction of biological activity, ADMET properties, and toxicity. | Reduced attrition rates in later stages of drug development. |

| Target Identification | Analysis of large biological datasets to identify novel drug targets. | Expansion of the therapeutic potential of the compound. |

| Retrosynthesis Prediction | Planning of efficient synthetic routes for novel analogs. | Streamlining the chemical synthesis process. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Methyl-2-piperidin-3-yl-1H-benzimidazole, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via condensation of 3-piperidinyl-substituted benzimidazole precursors with methylating agents. For example, Scheme 4 in outlines a general protocol:

- Step 1: Cyclization of substituted benzimidazole intermediates using ethanol at 120°C.

- Step 2: Methylation at the 7-position via alkylation with methyl bromide under basic conditions (K₂CO₃, DMF, 80°C).

- Step 3: Deprotection of piperidine groups using trifluoroacetic acid (TFA) in dichloromethane .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation in benzimidazole synthesis?

- Methodology :

- Use anhydrous magnesium chloride to stabilize intermediates and reduce side reactions (e.g., sulfoxide formation) .

- Employ gradient HPLC to monitor purity during synthesis, as described in for analogous benzimidazole derivatives .

- Data-Driven Approach : Adjust stoichiometry of methylating agents (e.g., methyl bromide) to minimize over-alkylation. For example, highlights the use of 1.2 equivalents of alkylating agents to balance reactivity and selectivity .

Advanced Research Questions

Q. What analytical techniques are most robust for characterizing this compound and its intermediates?

- Methodology :

- IR Spectroscopy : Identify NH stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) to confirm benzimidazole core structure .

- ¹H/¹³C-NMR : Resolve methyl groups (δ 2.3–2.5 ppm for CH₃) and piperidine protons (δ 1.5–3.0 ppm). uses DEPT-135 to distinguish CH₂ and CH₃ groups in piperidine derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ions (e.g., [M+H]⁺ for C₁₃H₁₆N₄) .

Q. How do structural modifications (e.g., piperidine substitution) affect the compound’s physicochemical properties?

- Structure-Activity Relationship (SAR) :

- Piperidine N-alkylation (e.g., with fluorophenyl groups) increases lipophilicity, as shown in for analogous 4-arylpiperazinyl derivatives .

- Methylation at the 7-position reduces polarity, enhancing membrane permeability (logP values increase by ~0.5 units) .

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding interactions, as demonstrated in for benzimidazole-triazole hybrids .

Q. What strategies address low solubility of this compound in aqueous buffers?

- Methodology :

- Salt formation: Convert the free base to hydrochloride salts using HCl gas in ethyl acetate (yield >85%) .

- Co-solvent systems: Use DMSO-water mixtures (≤10% DMSO) for in vitro assays, as validated in for nitroimidazole derivatives .

Advanced Mechanistic and Pharmacological Questions

Q. What is the evidence for bioactivity of this compound in disease models?

- In Vitro Models :

- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays, following protocols in for nitroimidazole derivatives .

- Enzyme Inhibition : Screen against histone deacetylases (HDACs) using fluorogenic substrates, as in for benzimidazole-based HDAC inhibitors .

Q. How can researchers resolve contradictions in reported pharmacological data for benzimidazole derivatives?

- Methodology :

- Meta-Analysis : Compare datasets from multiple studies (e.g., vs. 15) to identify confounding variables like assay pH or cell line specificity .

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to validate potency thresholds and exclude outlier data .

Methodological Challenges and Solutions

Q. What are the common pitfalls in scaling up synthesis of this compound?

- Challenges :

- Exothermic reactions during methyl bromide addition require controlled temperature (<80°C) .

- Column chromatography for purification becomes inefficient at >10g scale.

- Solutions :

- Switch to recrystallization (e.g., ethyl acetate/hexane) for bulk purification, as in .

- Implement continuous flow reactors to improve heat dissipation and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.